Quinolin-7-amine dihydrochloride
Overview
Description
Quinolin-7-amine dihydrochloride is a chemical compound with the molecular formula C9H8N2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Quinolin-7-amine dihydrochloride is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities Quinoline derivatives are known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinoline derivatives are known to form a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling . This interaction with its targets leads to the inhibition of DNA synthesis, which can result in the death of the cell .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their interaction with different biological targets . These affected pathways and their downstream effects can lead to a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Pharmacokinetics
Quinoline derivatives are known to have excellent tissue penetration, making them potent agents .
Result of Action
The interaction of quinoline derivatives with their targets can lead to various cellular effects, including the inhibition of dna synthesis, which can result in the death of the cell .
Action Environment
The activity of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological target .
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinolin-7-amine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of quinoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, often involving continuous flow systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Quinolin-7-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound can be oxidized to form quinolin-7-carboxylic acid.
Reduction: Reduction reactions can yield quinolin-7-amine.
Substitution: Substitution reactions can lead to the formation of various alkylated quinolines.
Scientific Research Applications
Quinolin-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as an antimalarial agent.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinolin-8-amine: This compound differs from quinolin-7-amine dihydrochloride by the position of the amino group on the quinoline ring.
8-Hydroxyquinoline: This compound contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.
This compound's uniqueness lies in its specific structure and the resulting chemical and biological properties that make it suitable for various applications.
Biological Activity
Quinolin-7-amine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, antimalarial, and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is a derivative of quinoline, a heterocyclic compound known for its diverse pharmacological properties. The structural modifications in quinoline derivatives often enhance their biological efficacy. The dihydrochloride form provides improved solubility and bioavailability, which are critical for therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound exhibits significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (IC50) μg/mL |
---|---|
Staphylococcus aureus | 1.33 - 18.9 |
Candida albicans | 4.93 - 19.38 |
Cryptococcus neoformans | 0.67 - 18.64 |
Aspergillus fumigatus | 6.0 - 19.32 |
The compound demonstrated potent antifungal activity, particularly against Cryptococcus neoformans, with an IC50 value as low as 0.67 μg/mL, indicating its potential as an antifungal agent .
Antimalarial Activity
This compound has shown promising antimalarial properties, particularly against drug-resistant strains of Plasmodium falciparum. The biological evaluation of synthesized quinoline derivatives often focuses on their ability to inhibit plasmodial lactate dehydrogenase (LDH), a crucial enzyme for the survival of the malaria parasite.
Table 2: Antimalarial Activity of this compound
Strain | IC50 (ng/mL) |
---|---|
CQ-sensitive (D6) | 15.0 |
CQ-resistant (W2) | 140 |
Quinolin-7-amine analogue | 20 - 22 |
In vitro studies revealed that certain analogues of this compound exhibited IC50 values significantly lower than those of standard treatments like chloroquine (CQ), indicating superior efficacy against both CQ-sensitive and CQ-resistant strains .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied, with promising results observed in various cancer cell lines. This compound has been implicated in inducing cytotoxicity in cancer cells through mechanisms such as ROS generation and tubulin polymerization interference.
Table 3: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 20.1 |
HCT-116 (colon carcinoma) | 23.39 |
HeLa (cervical carcinoma) | 50.03 |
In one study, compounds similar to Quinolin-7-amine demonstrated significant selectivity towards MCF-7 cells, suggesting a targeted approach in cancer therapy .
Case Studies and Research Findings
- Antimalarial Efficacy : A study evaluated the antimalarial activity of a series of synthesized quinoline derivatives, including this compound, showing high potency against multidrug-resistant Plasmodium yoelli nigeriensis. Compounds exhibited complete cure rates in vivo at doses as low as 25 mg/kg .
- Antifungal Properties : Research highlighted that several synthesized quinoline derivatives showed comparable antifungal activities to standard treatments against strains like Candida glabrata and Aspergillus fumigatus, reinforcing the therapeutic potential of these compounds .
- Cytotoxic Mechanisms : Investigations into the mechanisms behind the anticancer effects revealed that quinoline derivatives could induce apoptosis in cancer cells through oxidative stress pathways, emphasizing their role as potential chemotherapeutic agents .
Properties
IUPAC Name |
quinolin-7-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;;/h1-6H,10H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBIHCIVTAZFLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897439-74-6 | |
Record name | quinolin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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